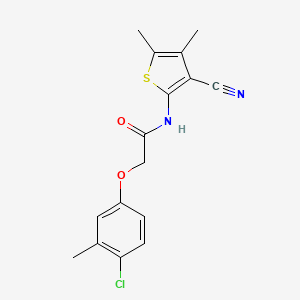
2-(4-chloro-3-methylphenoxy)-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide, commonly known as CTAT, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a member of the thiazole family and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of CTAT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. CTAT has been shown to inhibit the activity of the enzyme tyrosine kinase, which plays a crucial role in cancer cell signaling pathways.
Biochemical and Physiological Effects
CTAT has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CTAT has also been found to inhibit cancer cell migration and invasion, which are critical processes in cancer metastasis.
实验室实验的优点和局限性
One of the significant advantages of CTAT is its ability to inhibit cancer cell growth and proliferation. This property makes it an attractive candidate for cancer research. However, CTAT has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with in aqueous solutions. CTAT is also relatively unstable, and its shelf life can be limited.
未来方向
There are several future directions for CTAT research. One area of interest is the development of more stable and soluble analogs of CTAT. These analogs could potentially have improved anti-tumor activity and better pharmacokinetic properties. Another area of interest is the investigation of CTAT's potential application in other scientific research fields, such as neurological disorders and infectious diseases.
Conclusion
In conclusion, CTAT is a synthetic compound that has gained significant attention in the field of scientific research. Its anti-tumor activity and potential applications in various research fields make it an attractive candidate for further investigation. The synthesis method of CTAT involves the reaction of 2-(4-chloro-3-methylphenoxy) acetic acid with 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid chloride. CTAT's mechanism of action is believed to involve the inhibition of certain enzymes and proteins involved in cancer cell growth and proliferation. CTAT has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis and inhibition of cancer cell migration and invasion. While CTAT has some limitations for lab experiments, there are several future directions for its research, including the development of more stable and soluble analogs and investigation of its potential application in other research fields.
合成方法
The synthesis of CTAT involves the reaction of 2-(4-chloro-3-methylphenoxy) acetic acid with 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white solid.
科学研究应用
CTAT has been extensively studied for its potential applications in various scientific research fields. One of its primary applications is in the field of cancer research, where it has been found to exhibit anti-tumor activity. CTAT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-9-6-12(4-5-14(9)17)21-8-15(20)19-16-13(7-18)10(2)11(3)22-16/h4-6H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUFEYXQMGZHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(aminocarbonyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)
![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)


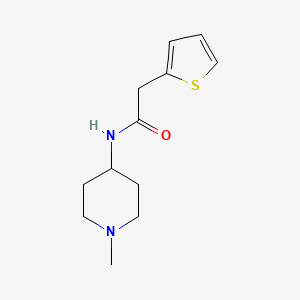
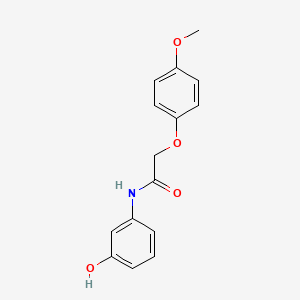
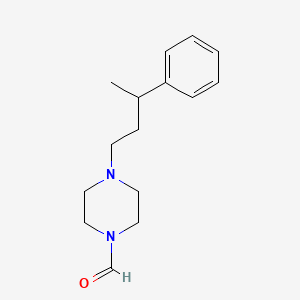
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5101535.png)
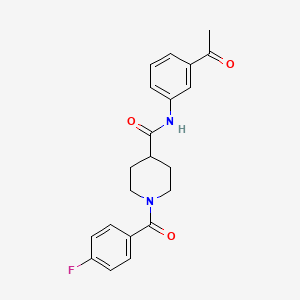
![3-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5101545.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B5101549.png)
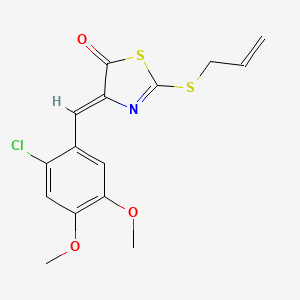
![({[(2,4-dinitrophenyl)amino]thio}carbonothioyl)(1,1-dioxidotetrahydro-3-thienyl)methylamine](/img/structure/B5101556.png)